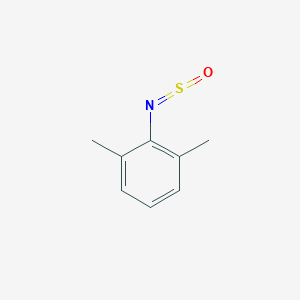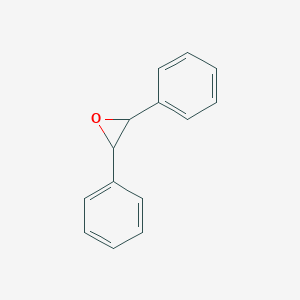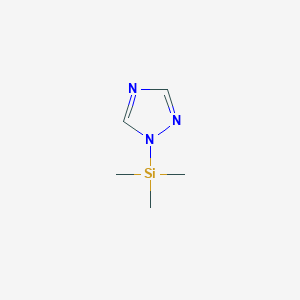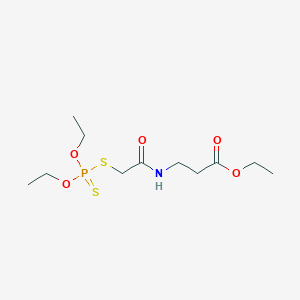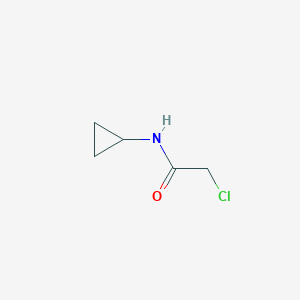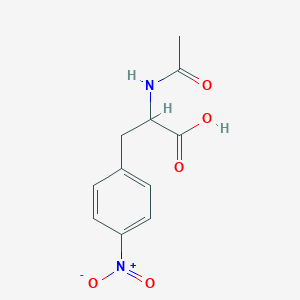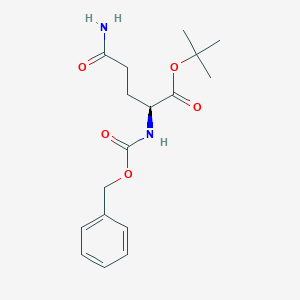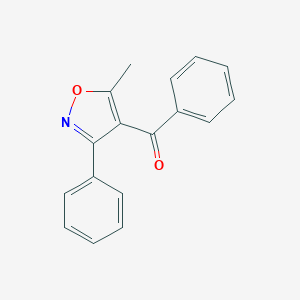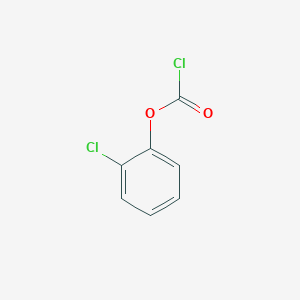
4-(Trimethylsilyl)benzonitrile
描述
4-(Trimethylsilyl)benzonitrile is a chemical compound that is part of a broader class of trimethylsilyl-substituted aromatic compounds. These compounds are characterized by the presence of a trimethylsilyl group attached to an aromatic ring, which can significantly alter the chemical and physical properties of the molecule. The trimethylsilyl group is known to be electron-donating, which can influence the reactivity of the compound in various chemical reactions .
Synthesis Analysis
The synthesis of compounds related to 4-(Trimethylsilyl)benzonitrile involves several steps and can yield a variety of products depending on the reaction conditions. For instance, the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one, a related compound, is achieved in a 60% overall yield from benzaldehyde. This synthesis demonstrates the versatility of trimethylsilyl-substituted compounds in organic synthesis . Additionally, the synthesis of 1,2-bis(trimethylsilyl)benzenes, which are precursors to various functionalized aromatic compounds, can be achieved through high-yield routes such as Diels-Alder cycloaddition or C-H activation reactions .
Molecular Structure Analysis
The molecular structure of trimethylsilyl-substituted benzenes can be quite complex, especially when multiple trimethylsilyl groups are present. For example, 1,4-Di[tris(trimethylsilyl)silyl]benzene contains eight silicon centers and exhibits van der Waals interactions due to close lattice packing in its crystal structure. Despite potential overcrowding, no severe skeletal distortions are observed, indicating the stability of the trimethylsilyl group in the molecular framework .
Chemical Reactions Analysis
Trimethylsilyl-substituted compounds participate in a variety of chemical reactions. Photochemical and acid-catalyzed rearrangements can lead to a range of products, including phenols and cyclopentenones, demonstrating the reactivity of the trimethylsilyl group under different conditions . The electron-donating nature of the trimethylsilyl group can also facilitate the formation of radical anions and cations, as observed in the photoelectron spectrum and ESR/ENDOR characterization of radical anions .
Physical and Chemical Properties Analysis
The presence of the trimethylsilyl group can significantly influence the physical and chemical properties of the compound. For instance, the electron-donating effect of the trimethylsilyl group has been shown to influence the acidity of the carboxyl group in benzoic acid derivatives . Moreover, the liquid crystalline properties of 4-[2-(trimethylsilyl)ethynyl]benzoates with various linking groups have been investigated, revealing mesomorphic properties such as SmA/SmC phases with a wide thermal range . This highlights the potential application of trimethylsilyl-substituted compounds in materials science.
科学研究应用
-
Scientific Field: Organic Chemistry
- Application : “4-(Trimethylsilyl)benzonitrile” is a chemical compound used in organic synthesis . It’s often used as a reagent or building block in the synthesis of more complex organic compounds .
- Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed. Generally, it would be used in a reaction with other organic compounds under controlled conditions (e.g., temperature, pressure, solvent) to form a new compound .
- Results or Outcomes : The outcomes of these reactions would be the formation of new organic compounds. The specific results, including any quantitative data or statistical analyses, would depend on the particular synthesis being performed .
-
Scientific Field: Material Science
- Application : It’s also involved in the preparation of "4-[(trimethylsilyl)ethynyl]benzonitrile" .
- Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed. Generally, it would be used in a reaction with other compounds under controlled conditions (e.g., temperature, pressure, solvent) to form a new compound .
- Results or Outcomes : The outcomes of these reactions would be the formation of new compounds. The specific results, including any quantitative data or statistical analyses, would depend on the particular synthesis being performed .
- Scientific Field: Material Science
- Application : It’s involved in the preparation of "4-[2′-(Trimethylsilyl)ethynyl]benzonitrile" .
- Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed. Generally, it would be used in a reaction with other compounds under controlled conditions (e.g., temperature, pressure, solvent) to form a new compound .
- Results or Outcomes : The outcomes of these reactions would be the formation of new compounds. The specific results, including any quantitative data or statistical analyses, would depend on the particular synthesis being performed .
安全和危害
属性
IUPAC Name |
4-trimethylsilylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NSi/c1-12(2,3)10-6-4-9(8-11)5-7-10/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMZJZUVZAHCFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474028 | |
| Record name | 4-trimethylsilylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trimethylsilyl)benzonitrile | |
CAS RN |
17921-68-5 | |
| Record name | 4-trimethylsilylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trimethylsilyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B101928.png)
